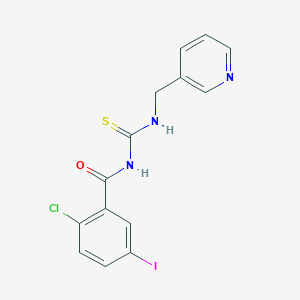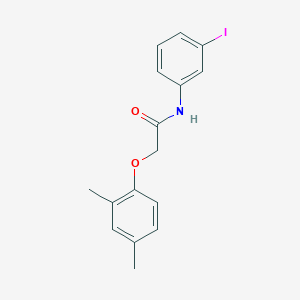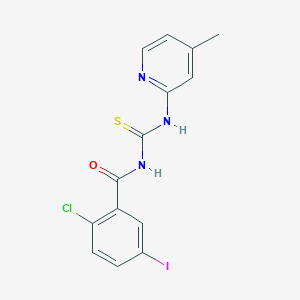
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic organic compound with the molecular formula C14H11ClIN3OS and a molecular weight of 431.7 g/mol. This compound is characterized by the presence of chloro, iodo, and pyridinyl groups attached to a benzamide core, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: A solution of 2-chlorobenzoyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) in acetone. This reaction forms the benzoyl isothiocyanate intermediate.
Addition of Pyridin-3-ylmethylamine: The benzoyl isothiocyanate intermediate is then reacted with pyridin-3-ylmethylamine to form the desired thiourea derivative.
Iodination: The final step involves the iodination of the thiourea derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.
Complexation: The compound can form complexes with transition metals, which can be useful in various catalytic and analytical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes.
Pathways Involved: The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the iodo group, which may affect its reactivity and biological activity.
5-iodo-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the chloro group, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C14H11ClIN3OS |
|---|---|
Molecular Weight |
431.7g/mol |
IUPAC Name |
2-chloro-5-iodo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClIN3OS/c15-12-4-3-10(16)6-11(12)13(20)19-14(21)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H2,18,19,20,21) |
InChI Key |
NPPZXHGKPHHNIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-piperidin-1-ylpyrrolidine-2,5-dione](/img/structure/B398926.png)
![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2E)-2-pentan-2-ylidenehydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398927.png)
![N-(4-fluorophenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398928.png)
![N-(4-iodophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398929.png)
![N-(3-chlorophenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398932.png)
![N-(4-bromophenyl)-2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398934.png)
![2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B398935.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B398938.png)

![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398940.png)
![5-bromo-2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B398941.png)
![N-(5-bromo-2-chlorobenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B398942.png)


